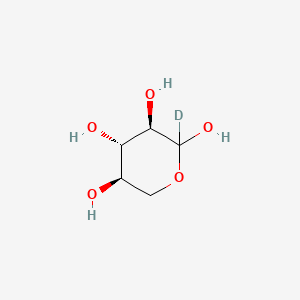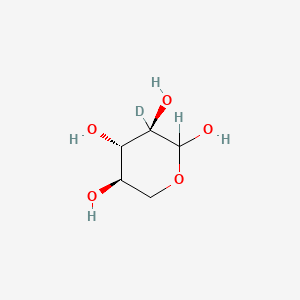
P-Cresol-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Cresol-D7 is a compound with the molecular formula C7H8O . It is a deuterated form of p-cresol, which is an end-product of protein breakdown . This compound is synthesized by the conversion of para-Hydroxyphenylacetic acid (p-HPA) by the HpdBCA enzyme complex .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxyl group and a methyl group attached to it . The exact mass of this compound is 115.101452096 g/mol .
Chemical Reactions Analysis
This compound is a product of the decarboxylation of para-Hydroxyphenylacetic acid (p-HPA), mediated by the HpdBCA enzyme complex . The specific chemical reactions involving this compound are not well-documented in the literature.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 115.18 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area of this compound is 20.2 Ų . The complexity of this compound, as computed by Cactvs 3.4.8.18, is 62.8 .
Aplicaciones Científicas De Investigación
Biomarcador de enfermedades cardíacas y renales
El sulfato de P-cresol, un derivado del P-cresol, es una de las toxinas urémicas unidas cuyo nivel aumenta en el suero de pacientes con la gravedad de la enfermedad renal crónica. Por lo tanto, se utiliza como estándar para las investigaciones clínicas . La toxicidad del P-cresol se ha asociado con una serie de afecciones clínicas que muestran un aumento en el P-cresol, como las enfermedades cardíacas .
Investigación sobre el autismo
Hay evidencia de que los niveles de P-cresol están aumentados en niños con autismo . Esto sugiere que el P-cresol podría usarse potencialmente como biomarcador para el autismo, aunque se necesita más investigación en esta área.
Reacciones de alquilación
El P-cresol se usa en reacciones de alquilación. Por ejemplo, se puede alquilar con alcohol tert-butílico para sintetizar 2-tert-butil-4-metilfenol . Este compuesto tiene amplias aplicaciones en la preparación de muchos tipos de productos químicos finos, aditivos en la industria alimentaria, absorbentes de UV e inhibidores de la polimerización .
Enfermedades del sistema nervioso central (SNC)
El sulfato de P-cresol, una toxina urémica unida a proteínas, puede acumularse con la disminución de la función renal y el envejecimiento y está estrechamente relacionado con las enfermedades del sistema nervioso central (SNC) .
Síntesis de productos químicos finos
La síntesis eficiente de 2-tert-butil-4-metilfenol (2-TBM) es una reacción importante, debido a su gran aplicación en la preparación de muchos tipos de productos químicos finos .
Aditivos para la industria alimentaria
El 2-tert-butil-4-metilfenol, un producto de la alquilación del P-cresol, se utiliza como aditivo en la industria alimentaria .
Absorbentes de UV
El 2-tert-butil-4-metilfenol se utiliza en la fabricación de absorbentes de UV .
Inhibidores de la polimerización
El 2-tert-butil-4-metilfenol también se utiliza en la producción de inhibidores de la polimerización
Mecanismo De Acción
Target of Action
P-Cresol, the parent compound of P-Cresol-D7, primarily targets bacterial cell membranes . It is used as a bactericide and disinfectant . The compound has a significant effect on the viability of intestinal bacteria .
Mode of Action
P-Cresol interacts with bacterial cell membranes, causing physical damage . This interaction inhibits the growth of bacteria, providing P-Cresol with its bactericidal and disinfectant properties .
Biochemical Pathways
P-Cresol is produced from the microbial putrefaction of the aromatic amino acid tyrosine in the colon . The main contributing bacteria are aerobes, mainly enterobacteria, but also anaerobes like Clostridium perfringens . In the presence of P-Cresol, the metabolic profile of competitive co-cultures revealed that acetate, alanine, butyrate, isobutyrate, p-cresol, and p-hydroxyphenylacetate were the main metabolites responsible for differentiating the parent strain C. difficile from a defined mutant deficient in p-cresol production .
Pharmacokinetics
P-Cresol is absorbed across the respiratory and gastrointestinal tract and through the intact skin . It is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .
Result of Action
The production of P-Cresol has an effect on the viability of intestinal bacteria as well as the major metabolites produced in vitro . It suppresses transcript levels of gut hormones and regulates small intestinal transit in mice . It also induces cellular senescence in dental pulp stem cells, which may demonstrate the changes in aging dental pulp .
Action Environment
Environmental factors might contribute to the action of P-Cresol. The liver cytochrome P450 metabolizes toluene to benzyl alcohol, but also to o-cresol and p-cresol . Furthermore, gastric acid suppression by omeprazole promotes protein malabsorption and fermentation, resulting in an increase of p-cresol production and excretion .
Direcciones Futuras
Future research could focus on identifying inhibitors of p-cresol production, which could lead to therapeutics that help restore colonisation resistance and reduce the likelihood of Clostridioides difficile infection relapse . Additionally, the role of p-cresol in cardiovascular disease in patients with chronic kidney disease could be further explored .
Análisis Bioquímico
Biochemical Properties
P-Cresol-D7, like its parent compound p-Cresol, plays a significant role in biochemical reactions. It is produced by bacterial fermentation of protein in the human large intestine . The hpdBCA operon, rarely found in other gut microflora, encodes the enzymes responsible for the conversion of p-Hydroxyphenylacetate (p-HPA) to p-Cresol .
Cellular Effects
P-Cresol and its derivatives have been shown to exert various forms of cellular toxicity in vitro . They are accumulated in the plasma of subjects with kidney disease, where associations with adverse cardiovascular and renal outcomes are evident . P-Cresol has also been reported to affect several biochemical, biological, and physiological functions .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of p-Cresol. P-Cresol is converted to p-Cresol glucuronide by human UDP-glucuronosyltransferase (UGT) enzymes . This conversion is thought to be the primary mechanism of action of p-Cresol .
Temporal Effects in Laboratory Settings
Studies on p-Cresol have shown that it can induce changes in social behavior in rats over time
Dosage Effects in Animal Models
In animal models, the effects of p-Cresol vary with different dosages . A single low dose of p-Cresol (1 mg/kg) significantly raises anxiety and hyperactivity, two frequent ASD comorbidities, while acute administration of a higher dose (10 mg/kg i.v.) also exacerbates core symptoms of ASD, blunting interest in a conspecific intruder and enhancing stereotypic behaviors .
Metabolic Pathways
P-Cresol is involved in the metabolic pathways of the gut microbiota . It is produced by the conversion of tyrosine to p-HPA via the actions of the hpdBCA operon .
Transport and Distribution
P-Cresol, the parent compound, is known to be transported and distributed within cells and tissues via the bloodstream .
Propiedades
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does p-cresol-d7 interact with dopamine β-monooxygenase (DβM) and what are the downstream effects?
A1: this compound acts as a substrate for DβM, but also inhibits the enzyme in a mechanism-based manner. [] This means that this compound undergoes catalytic transformation by DβM, but during this process, it inactivates the enzyme, preventing further catalytic activity. The research shows that this compound exhibits a significant solvent isotope effect (D(kcat) = 5.2 and D(kcat/Km) = 3.1) during turnover, suggesting that hydrogen atom abstraction from this compound is a key step in the catalytic mechanism. [] This is further supported by the observation that p-cresol, lacking the deuterium substitution, inactivates DβM similarly to this compound, indicating that the methyl group is not crucial for inhibition. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![L-[1-13C]xylose](/img/structure/B584054.png)
![D-[2-13C]xylose](/img/structure/B584055.png)
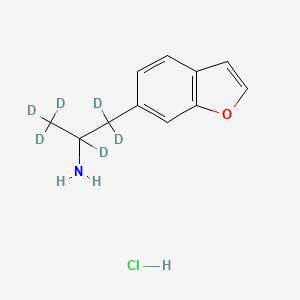
![L-[2-13C]Xylose](/img/structure/B584058.png)

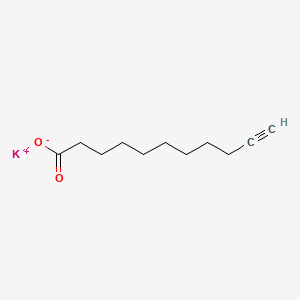
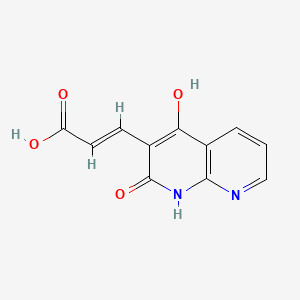
![L-[5-13C]xylose](/img/structure/B584066.png)

